(4S)-6-Chloro-4-methylhexan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S)-6-chloro-4-methylhexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO/c1-7(4-5-8)3-2-6-9/h7,9H,2-6H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQHGKLSSXKYGH-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCO)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80776211 | |
| Record name | (4S)-6-Chloro-4-methylhexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80776211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164590-12-9 | |
| Record name | (4S)-6-Chloro-4-methylhexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80776211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Enantioselective Synthesis of 4s 6 Chloro 4 Methylhexan 1 Ol
Strategies for Asymmetric Construction of the Stereocenter at C-4
The cornerstone of synthesizing (4S)-6-chloro-4-methylhexan-1-ol is the establishment of the chiral center at the C-4 position with a high degree of enantioselectivity. Various advanced strategies have been developed to achieve this, ranging from catalytic carbon-carbon bond formations to asymmetric reductions and the use of chiral auxiliaries.
Enantioselective Catalysis in Carbon-Carbon Bond Forming Reactions
Enantioselective catalysis offers an efficient route to establishing the C-4 stereocenter by forming a key carbon-carbon bond in an asymmetric fashion. One such approach involves the enantioselective addition of organometallic reagents to aldehydes, catalyzed by chiral ligands. For instance, carbohydrate-derived chiral ligands have shown promise in the asymmetric addition of diethylzinc (B1219324) to aldehydes, achieving high conversion rates and enantioselectivities. mdpi.com While not directly applied to the synthesis of this compound, this methodology could be adapted. A plausible route would involve the enantioselective addition of a suitable organozinc reagent to a prochiral aldehyde, guided by a chiral catalyst to yield an alcohol with the desired (S) configuration at the C-4 position.
Another powerful strategy is the N-heterocyclic carbene (NHC)-catalyzed atroposelective acylation, which has been used to create axially chiral benzonitriles. acs.org Although this specific application focuses on atropisomerism, the underlying principles of NHC catalysis in creating stereocenters could be explored for the synthesis of the target molecule.
Asymmetric Reduction of Prochiral Ketones and Related Carbonyl Compounds
A widely employed and effective method for creating chiral alcohols is the asymmetric reduction of prochiral ketones. This strategy is particularly relevant for the synthesis of this compound, as a suitable prochiral ketone precursor can be readily prepared.
One prominent approach is the use of biocatalysis, where enzymes such as ene-reductases (ERs) and alcohol dehydrogenases (ADHs) are utilized for their high stereoselectivity. A one-pot, multi-enzymatic system has been successfully used to synthesize all four stereoisomers of 4-methylheptan-3-ol, a compound structurally similar to the target molecule. mdpi.com This process involves the sequential reduction of a C=C double bond by an ene-reductase and a carbonyl group by an alcohol dehydrogenase, with the stereochemical outcome controlled by the choice of enzymes. mdpi.com A similar bienzymatic cascade has been developed for the production of (R)- and (S)-citronellal from geraniol, demonstrating the tunability of such systems. acs.org
For the synthesis of this compound, a hypothetical enzymatic approach could start from a prochiral α,β-unsaturated ketone. An ene-reductase would first reduce the double bond to set the (S) stereocenter at C-4, followed by the reduction of the ketone by an alcohol dehydrogenase to yield the corresponding chiral alcohol.
| Enzyme System | Substrate | Product | Key Features |
| Ene-reductase (ER) & Alcohol dehydrogenase (ADH) | 4-methylhept-4-en-3-one | (3S,4S)-4-methylheptan-3-ol | One-pot, two-step sequential enzymatic reduction. mdpi.com |
| Copper Radical Oxidase & Old Yellow Enzyme (OYE) | Geraniol | (R)- or (S)-Citronellal | Bienzymatic cascade for tunable stereoselectivity. acs.org |
Chiral Auxiliary-Mediated Methodologies for Stereocontrol
The use of chiral auxiliaries is a classical yet robust strategy for inducing stereoselectivity. In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent reaction, after which it is removed.
Evans asymmetric alkylation, for instance, is a well-established method for creating stereocenters with high predictability and has been applied to the synthesis of (S)-(+)-Pregabalin. tsijournals.com A similar strategy could be envisioned for this compound, where a chiral auxiliary, such as a pseudoephedrine derivative, is used to direct the alkylation of a suitable precursor to establish the C-4 methyl group with the desired (S) configuration. researchgate.net The chiral auxiliary would then be cleaved to reveal the chiral center.
Stereocontrolled Functionalization for Introduction of Terminal Chloro and Hydroxyl Groups
Once the C-4 stereocenter is established, the next critical phase is the introduction of the terminal chloro and hydroxyl groups with regioselectivity and stereospecificity.
Regioselective and Stereospecific Hydroxylation Protocols
The introduction of the terminal hydroxyl group can be achieved through various methods, depending on the nature of the precursor. If the synthesis starts from a precursor with a terminal double bond, hydroboration-oxidation is a standard and reliable method for the anti-Markovnikov addition of a hydroxyl group.
Alternatively, if the synthesis starts from a cyclic precursor like γ-butyrolactone, ring-opening reactions can be employed. icm.edu.plwikipedia.orgrsc.org The ring-opening of γ-butyrolactone and its derivatives can be achieved under various conditions to yield functionalized butanoic acid derivatives, which can then be further manipulated to introduce the hydroxyl group. icm.edu.plwikipedia.orgnih.gov
Stereoselective Halogenation Strategies
The introduction of the terminal chlorine atom is a crucial step that must be performed without affecting the established stereocenter. Various methods are available for the chlorination of primary alcohols.
A common approach is the Appel reaction, which utilizes triphenylphosphine (B44618) and a chlorine source like carbon tetrachloride or N-chlorosuccinimide (NCS). rsc.org This reaction generally proceeds with inversion of configuration at a chiral center, but for a primary alcohol, it provides a straightforward conversion to the corresponding chloride. Modern variations of the Appel reaction use more environmentally benign reagents. organic-chemistry.org
Other methods for the chlorination of alcohols include the use of triphosgene (B27547) and pyridine (B92270), which has been shown to be effective for unactivated aliphatic alcohols. organic-chemistry.org Lewis acids, such as aluminum chloride (AlCl₃), can also facilitate the chlorination of alcohols. scirp.org
The choice of chlorination reagent is critical to ensure high yield and to avoid side reactions, especially if other sensitive functional groups are present in the molecule.
| Reagent System | Substrate | Product | Key Features |
| PPh₃/NCS | β-substituted cyclic alcohols | cis- or trans-chloride | Stereoselective chlorination with controllable stereochemical outcome. rsc.org |
| Triphosgene/Pyridine | Unactivated aliphatic alcohols | Alkyl chlorides | Mild conditions, well-tolerated by sensitive functionalities. organic-chemistry.org |
| AlCl₃ | Benzylic and other alcohols | Alkyl chlorides | Low-cost, convenient product isolation. scirp.org |
Chiral Pool Approaches Utilizing Readily Available Natural Precursors
The "chiral pool" approach leverages the vast array of naturally occurring enantiopure compounds, such as amino acids, carbohydrates, and terpenes, as starting materials. This strategy circumvents the need for creating a chiral center from an achiral precursor, often leading to more efficient and economical synthetic routes. For the synthesis of this compound, a potential natural precursor could be a molecule that already contains the required (S)-configured stereocenter at the C4 position or a precursor that can be readily converted to it.
While specific examples detailing the synthesis of this compound directly from a natural precursor are not extensively documented in readily available literature, the general principles of this approach can be illustrated. For instance, a hypothetical route could commence with a readily available chiral molecule containing a methyl group at a stereocenter. Through a series of well-established chemical transformations, such as chain elongation and functional group manipulations, the carbon skeleton could be extended and the terminal alcohol and chloro functionalities introduced, all while preserving the initial stereochemistry. The key advantage of this method lies in the inherent chirality of the starting material, which is provided by nature.
Chemoenzymatic and Biocatalytic Pathways
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. Enzymes, as chiral catalysts, can distinguish between enantiomers or the prochiral faces of a substrate, leading to products with high enantiomeric purity.
Enzymatic kinetic resolution (EKR) is a widely used method for separating a racemic mixture of alcohols. This process relies on an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of the alcohol at a much faster rate than the other. This results in a mixture of the acylated alcohol and the unreacted, enantiomerically enriched alcohol, which can then be separated. For the production of this compound, a racemic mixture of 6-chloro-4-methylhexan-1-ol would be subjected to a lipase in the presence of an acyl donor. The enzyme would preferentially acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess.
Dynamic kinetic resolution (DKR) represents an advancement over EKR by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% of the desired enantiomer, as opposed to the 50% maximum yield of EKR. In the context of synthesizing this compound, a DKR process would involve the same enzymatic acylation of the (R)-enantiomer, coupled with a catalyst that continuously converts the remaining (S)-alcohol back into the racemic mixture. This ensures that the substrate for the enzymatic reaction is constantly replenished, driving the equilibrium towards the formation of the acylated (R)-enantiomer and leaving behind the pure (S)-enantiomer.
Asymmetric bioreduction of a prochiral ketone precursor is a highly effective method for producing chiral alcohols. This approach utilizes whole microbial cells (such as yeast or bacteria) or isolated enzymes (like alcohol dehydrogenases, ADHs) to reduce a ketone to the corresponding alcohol with high enantioselectivity. To synthesize this compound, a suitable precursor would be 6-chloro-4-methyl-hexan-1-al or a related ketone. The choice of microorganism or enzyme is critical, as it dictates the stereochemical outcome of the reduction.
Alcohol dehydrogenases are particularly valuable in this regard. rsc.org These enzymes often exhibit excellent tolerance to organic solvents and can be used in conjunction with a cofactor regeneration system to make the process more economically viable. nih.gov For instance, a novel ADH from Stenotrophomonas maltophilia (SmADH2) has shown high tolerance to 2-propanol, which can serve as both the solvent and the hydrogen source for cofactor regeneration. rsc.org Such systems can achieve high substrate loadings and excellent enantioselectivity, making them suitable for industrial-scale synthesis of chiral alcohols. rsc.orgnih.gov
Table 1: Examples of Biocatalysts in Asymmetric Synthesis of Chiral Alcohols
| Biocatalyst | Reaction Type | Substrate Example | Product Example | Key Features |
| Lipase (e.g., from Candida rugosa) | Enzymatic Kinetic Resolution | Racemic secondary alcohol | Enantiomerically pure alcohol and ester | High enantioselectivity |
| Alcohol Dehydrogenase (ADH) | Asymmetric Bioreduction | Prochiral ketone | Chiral secondary alcohol | High enantioselectivity, often cofactor-dependent |
| Whole cells (e.g., Saccharomyces cerevisiae) | Asymmetric Bioreduction | Ketone | Chiral alcohol | Cost-effective, cofactor regeneration in vivo |
Halohydrin dehalogenases (HHDHs) are enzymes that catalyze the reversible ring-opening of epoxides with various nucleophiles, including halides, cyanide, and azide. This enzymatic transformation can be highly regio- and enantioselective, providing a direct route to chiral halohydrins. The synthesis of this compound could potentially be achieved through the ring-opening of a suitable epoxide precursor.
The reaction involves the nucleophilic attack of a chloride ion on one of the epoxide carbons, guided by the enzyme's active site to achieve high stereocontrol. mdpi.commdpi.com This method is particularly attractive from a green chemistry perspective as it often proceeds in aqueous media under mild conditions. mdpi.com The regioselectivity of the epoxide opening is a critical factor, and it can be influenced by the structure of the substrate and the specific HHDH used. scholaris.calibretexts.org For instance, in the case of asymmetric epoxides, the nucleophile may preferentially attack the less substituted carbon atom. libretexts.org
Green Chemistry Principles in the Synthesis of Chiral Alcohols
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com The synthesis of chiral alcohols, including this compound, can significantly benefit from the application of these principles.
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.org It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all the reactants. acs.org Synthetic routes with high atom economy are preferred as they generate less waste.
Biocatalytic methods, such as asymmetric bioreduction, often exhibit high atom economy. nih.govacs.org For example, the reduction of a ketone to an alcohol using an ADH with a cofactor regeneration system that utilizes a sacrificial alcohol like 2-propanol can be highly atom-efficient. nih.gov The only theoretical byproduct is acetone, which is generally less hazardous than the byproducts of many traditional chemical reductions. rsc.org In contrast, methods that involve the use of protecting groups or stoichiometric reagents tend to have lower atom economy due to the generation of additional waste. sigmaaldrich.comresearchgate.net Therefore, designing synthetic pathways that minimize such steps is a key aspect of green chemistry. sigmaaldrich.com
Solvent-Free and Aqueous Reaction Conditions
The development of environmentally benign synthetic methodologies has spurred research into performing enantioselective reactions in non-traditional media, such as water or under solvent-free conditions. These approaches aim to reduce the reliance on volatile organic compounds (VOCs), which are often toxic, flammable, and contribute to environmental pollution. For the synthesis of this compound, the key step is the asymmetric reduction of the prochiral ketone, 6-chloro-4-methylhexan-2-one. Both metal-catalyzed asymmetric transfer hydrogenation (ATH) and biocatalytic reductions have shown significant promise in aqueous and solvent-free systems.
Asymmetric Transfer Hydrogenation in Aqueous Media
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical alternative to asymmetric hydrogenation for producing chiral alcohols. nih.gov The use of water as a solvent for ATH offers a simple, economic, and green pathway for alcohol production. nih.gov Formate (B1220265) salts, such as sodium formate (HCOONa), are commonly used as a mild and readily available hydrogen source in these reactions, eliminating the need for hazardous hydrogen gas and high-pressure equipment. nih.gov
The success of ATH in water often relies on the design of the catalyst. While early systems required catalyst modification for water solubility, it has been demonstrated that unmodified hydrophobic catalysts can be effective in aqueous media, often with the aid of surfactants to create micelles. liv.ac.uk These micelles can encapsulate the hydrophobic ketone substrate and the catalyst, facilitating the reaction in the aqueous phase.
For the synthesis of this compound, the asymmetric transfer hydrogenation of 6-chloro-4-methylhexan-2-one in water would be a key application of this green methodology. Research on the ATH of various ketones in water has shown high conversions and enantioselectivities. For instance, ruthenium(II) catalysts, particularly those based on N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligands, have demonstrated remarkable efficiency. nih.govliv.ac.uk The Rh(III) and Ir(III) analogues have also proven to be highly effective in water, with the Rh(III) catalyst showing exceptional efficiency even without the need for an inert atmosphere. nih.gov
The pH of the aqueous medium is a critical parameter influencing the reaction rate, with optimal pH windows identified for different catalytic systems. nih.gov For Rh-TsDPEN and Ir-TsDPEN catalysts, these ranges are 5.5-10.0 and 6.5-8.5, respectively. nih.gov Outside these ranges, the reaction can slow down significantly. nih.gov
Recent advancements have focused on developing novel catalytic systems to enhance the efficiency of ATH in water for a broader range of substrates, including challenging aliphatic ketones. One such development is the use of chiral surfactant-type catalysts that form metallomicelles in water, leading to excellent conversions and stereoselectivities for aliphatic ketones. nih.gov Another approach involves the use of polymer ionic liquid-functionalized chiral ruthenium catalysts, which form micelles in water and enhance the adsorption of the organic substrate, thereby improving reactivity. acs.org
The following table summarizes the results of asymmetric transfer hydrogenation of various ketones in aqueous media, providing an indication of the potential effectiveness of this methodology for the synthesis of this compound.
| Entry | Substrate | Catalyst | Hydrogen Donor | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | Acetophenone | [RuCl(p-cymene)((S,S)-TsDPEN)] | HCOONa | 40 | 0.2 | >99 | 97 (R) | liv.ac.uk |
| 2 | 2-Octanone | Novel Rhodium Surfactant Catalyst | HCOONa | 25 | 24 | 98 | 95 (S) | nih.gov |
| 3 | 1-Indanone | [RuCl(p-cymene)((S,S)-TsDPEN)] | HCOONa | 40 | 3 | >99 | 92 (R) | liv.ac.uk |
| 4 | 4-Methylacetophenone | [RhCl(Cp*)((S,S)-TsDPEN)] | HCOONa | 40 | 4 | >99 | 98 (R) | nih.gov |
| 5 | 2-Heptanone | PIL-functionalized Ru Catalyst | HCOONa | 50 | 24 | ~100 | 92 (S) | acs.org |
This table is for illustrative purposes and presents data for analogous substrates to demonstrate the potential of the methodology.
Biocatalytic Reductions in Aqueous Media
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods for the synthesis of chiral alcohols. researchgate.net These reactions are typically performed in aqueous media under mild conditions of temperature and pH, and the enzymes involved often exhibit exquisite chemo-, regio-, and stereoselectivity. researchgate.net For the production of this compound, the biocatalytic reduction of 6-chloro-4-methylhexan-2-one using an alcohol dehydrogenase (ADH) is a promising approach.
A wide variety of microorganisms and isolated enzymes have been employed for the asymmetric reduction of prochiral ketones. researchgate.net Alcohol dehydrogenases, in particular, have been extensively studied and utilized for their ability to deliver chiral alcohols with high enantiomeric excess. researchgate.net These enzymes typically require a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH), which needs to be regenerated in situ for the process to be economically viable. nih.gov This is often achieved by using a co-substrate, such as isopropanol, or a coupled-enzyme system, for instance, with formate dehydrogenase. researchgate.netnih.gov
The application of biocatalysis to the synthesis of chiral halohydrins is of significant industrial interest. Research has demonstrated the successful asymmetric reduction of various α-chloro ketones using engineered reductases, achieving high conversions and excellent enantioselectivities (>99% ee). rsc.org Although the substrate in these studies is different from 6-chloro-4-methylhexan-2-one, the results highlight the potential of biocatalysis for the synthesis of chiral chloroalcohols.
The following table presents data from the biocatalytic reduction of various ketones in aqueous media, illustrating the potential for the enantioselective synthesis of this compound.
| Entry | Substrate | Biocatalyst | Cofactor Regeneration | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli with CgCR | Glucose Dehydrogenase | 30 | 12 | 93 | >99 (S) | rsc.org |
| 2 | 2-Chloro-1-phenylethanone | Recombinant E. coli with DhCR | Glucose Dehydrogenase | 30 | 24 | 92 | >99 (R) | rsc.org |
| 3 | Acetophenone | Immobilized Rhodotorula mucilaginosa | Isopropanol | 30 | 48 | 98 | 99 (S) | nih.gov |
| 4 | 2-Hydroxyacetophenone | RhADH from Rhodococcus R6 | Formate Dehydrogenase | 37 | - | - | >99 (R) | researchgate.net |
| 5 | Cyclohexanone | Thermoanaerobacter ethanolicus ADH (TeSADH) | Isopropanol | 30 | 16 | >99 | - | researchgate.net |
This table is for illustrative purposes and presents data for analogous substrates to demonstrate the potential of the methodology.
Solvent-Free Asymmetric Reductions
While aqueous systems represent a significant step towards greener chemistry, solvent-free reactions offer the ultimate goal in terms of minimizing solvent waste. In a solvent-free asymmetric reduction, the liquid substrate itself acts as the solvent, or for solid substrates, a minimal amount of a benign liquid might be used to facilitate the reaction.
The asymmetric hydrogenation of ketones under solvent-free or highly concentrated conditions has been explored, with some catalytic systems showing excellent enantioselectivity and significantly increased activity compared to reactions in dilute solutions. For example, certain ruthenium catalysts have been successfully employed for the neat hydrogenation of ketones.
The application of solvent-free conditions to the synthesis of this compound would involve the direct reduction of neat 6-chloro-4-methylhexan-2-one. This approach, while attractive, can present challenges. The viscosity of the reaction medium can be high, and the changing composition of the medium as the reaction progresses can impact catalyst performance and enantioselectivity. Nevertheless, successful examples of solvent-free asymmetric reductions of ketones demonstrate the feasibility of this approach.
Chemical Reactivity and Mechanistic Investigations of 4s 6 Chloro 4 Methylhexan 1 Ol
Transformations Involving the Primary Hydroxyl Group
The primary hydroxyl group in (4S)-6-chloro-4-methylhexan-1-ol is a key site for various chemical modifications, including oxidation, reduction, esterification, etherification, and derivatization for activation or protection.
Selective Oxidation and Reduction Reactions
The primary alcohol functionality of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are effective for the conversion of primary alcohols to aldehydes. libretexts.orglibretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to prevent over-oxidation to the carboxylic acid. youtube.com The mechanism involves the formation of a chromate (B82759) ester, followed by an elimination reaction to yield the aldehyde. libretexts.orglibretexts.org
Stronger oxidizing agents, such as chromic acid (H₂CrO₄), generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid (Jones reagent), will oxidize the primary alcohol directly to a carboxylic acid. chemistrysteps.com The intermediate aldehyde, upon hydration in the aqueous acidic medium, is further oxidized. chemistrysteps.com
Reduction of the primary hydroxyl group is not a direct transformation but can be achieved by first converting the alcohol into a better leaving group, such as a tosylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).
Table 1: Selective Oxidation Reactions of Primary Alcohols
| Transformation | Reagent(s) | Product | General Notes |
| Primary Alcohol to Aldehyde | Pyridinium Chlorochromate (PCC) | Aldehyde | Requires anhydrous conditions to prevent over-oxidation. libretexts.orglibretexts.org |
| Primary Alcohol to Aldehyde | Dess-Martin Periodinane (DMP) | Aldehyde | Offers milder conditions and often higher yields compared to PCC. libretexts.org |
| Primary Alcohol to Carboxylic Acid | Chromic Acid (H₂CrO₄) / Jones Reagent | Carboxylic Acid | A strong oxidizing agent that will fully oxidize the primary alcohol. chemistrysteps.com |
| Primary Alcohol to Carboxylic Acid | Potassium Permanganate (KMnO₄) | Carboxylic Acid | A powerful oxidizing agent, often used in basic aqueous solutions. chemistrysteps.com |
Esterification and Etherification Protocols
Esterification: The primary hydroxyl group of this compound readily undergoes esterification. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com This is a reversible process, and the equilibrium can be driven towards the ester product by removing water. youtube.com A more efficient method involves the acylation of the alcohol with an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). youtube.com The base neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion. youtube.com Enzymatic methods, using lipases, can also be employed for the esterification of chiral alcohols, often with high enantioselectivity. nih.govorganic-chemistry.orgsigmaaldrich.com
Etherification: The Williamson ether synthesis is a common method for preparing ethers from alcohols. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, catalytic methods for the etherification of alcohols have been developed, using catalysts such as iron(III) triflate for the dehydrative formation of symmetrical and unsymmetrical ethers. nih.gov Reductive etherification of alcohols with carbonyl compounds in the presence of a reducing agent and a Lewis acid catalyst is another viable route. nih.gov
Table 2: Common Esterification and Etherification Reactions
| Reaction | Reagents | Product | General Mechanism |
| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Ester | Nucleophilic acyl substitution |
| Acylation | Acid Chloride/Anhydride, Base (e.g., Pyridine) | Ester | Nucleophilic acyl substitution |
| Williamson Ether Synthesis | Strong Base (e.g., NaH), Alkyl Halide | Ether | SN2 reaction |
| Catalytic Etherification | Alcohol, Catalyst (e.g., Iron(III) triflate) | Ether | Dehydrative coupling |
Derivatization for Activation and Protection Strategies
To facilitate certain synthetic transformations, the hydroxyl group may need to be activated or protected.
Activation: The hydroxyl group itself is a poor leaving group. To enhance its leaving group ability for nucleophilic substitution or elimination reactions, it can be converted into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.
Protection: In multi-step syntheses, the reactive hydroxyl group often needs to be protected to prevent it from interfering with reactions at other sites in the molecule. libretexts.org A common strategy is the formation of a trialkylsilyl ether, for example, by reacting the alcohol with a chlorotrialkylsilane like chlorotrimethylsilane (B32843) (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as triethylamine or imidazole. libretexts.orgmasterorganicchemistry.com These silyl (B83357) ethers are stable to a variety of reaction conditions but can be easily removed (deprotected) using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or by acid hydrolysis. libretexts.org Other protecting groups for alcohols include acetals, such as tetrahydropyranyl (THP) ethers, and benzyl (B1604629) ethers. uobaghdad.edu.iqhighfine.comlibretexts.org
Table 3: Hydroxyl Group Derivatization Strategies
| Strategy | Reagent(s) | Derivative | Purpose |
| Activation | Tosyl chloride (TsCl), Pyridine | Tosylate (-OTs) | Convert hydroxyl to a good leaving group. |
| Protection | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | TBDMS ether (-OTBDMS) | Mask the hydroxyl group's reactivity. masterorganicchemistry.com |
| Protection | Dihydropyran (DHP), Acid catalyst | Tetrahydropyranyl (THP) ether | Protect the hydroxyl group under basic or nucleophilic conditions. highfine.com |
| Protection | Benzyl bromide (BnBr), Strong base (e.g., NaH) | Benzyl ether (-OBn) | Stable to a wide range of conditions, removed by hydrogenolysis. uobaghdad.edu.iq |
Reactions at the Terminal Chloro Moiety
The terminal chloro group of this compound is susceptible to nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (SN1, SN2 Pathways)
The primary alkyl chloride can undergo nucleophilic substitution, primarily through an SN2 mechanism. The SN2 pathway is favored due to the unhindered nature of the primary carbon bearing the chlorine atom. This reaction involves a backside attack by a nucleophile, leading to an inversion of configuration at the carbon center. However, since the stereocenter in this compound is at the C4 position and not the site of substitution (C6), the stereochemistry of the molecule is retained. A variety of nucleophiles can be employed, such as iodide, cyanide, azide, and alkoxides. For instance, treatment of 6-chloro-1-hexanol (B31631) with sodium bromide in N,N-dimethylformamide (DMF) can be used to prepare the corresponding bromide. chemicalbook.commedchemexpress.comganeshremedies.com
While less likely for a primary alkyl halide, an SN1 mechanism could potentially be induced under conditions that favor carbocation formation, such as the use of a very poor nucleophile in a polar protic solvent. However, the primary carbocation that would be formed is highly unstable, making the SN1 pathway energetically unfavorable compared to the SN2 pathway.
Elimination Reactions (E1, E2 Mechanisms)
Elimination reactions can also occur at the terminal chloro moiety, leading to the formation of an alkene. The E2 mechanism is generally favored for primary alkyl halides when a strong, sterically hindered base is used, such as potassium tert-butoxide. The E2 reaction is a concerted process where the base removes a proton from the carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond.
The E1 mechanism, which proceeds through a carbocation intermediate, is generally not favored for primary alkyl halides due to the instability of the primary carbocation. It has been noted that esters of 6-chloro-1-hexanol can undergo selective elimination to form 6-chloro-1-hexene. chemicalbook.commedchemexpress.com This type of reaction highlights the possibility of elimination under specific conditions.
Organometallic Coupling Reactions for Carbon-Carbon Bond Formation
While specific studies on this compound in organometallic coupling reactions are not extensively documented, its structure as a primary alkyl chloride suggests its potential participation in several well-established carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for constructing larger molecules from smaller precursors. openstax.org
One of the most relevant methods would be the use of lithium diorganocopper reagents (Gilman reagents) . These reagents, of the form R₂CuLi, are known to couple with primary alkyl chlorides. openstax.orglibretexts.org In a hypothetical reaction, this compound could be treated with a Gilman reagent, where one of the alkyl groups from the reagent would replace the chlorine atom, forming a new carbon-carbon bond. openstax.org The hydroxyl group in the molecule would likely need to be protected beforehand, as Gilman reagents can be basic.
Another powerful set of reactions are palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. libretexts.orgfiveable.me These reactions typically couple an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. openstax.org For this compound, this would involve reaction with a boronic acid (RB(OH)₂) or a boronic ester. The catalytic cycle generally involves oxidative addition of the alkyl chloride to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The following table summarizes potential organometallic coupling reactions for this compound based on general reactivity patterns of primary alkyl chlorides.
| Reaction Type | Reagents | Potential Product Structure | Key Features |
|---|---|---|---|
| Gilman Reagent Coupling | This compound (OH-protected), R₂CuLi | R-(CH₂)₂-CH(CH₃)-(CH₂)₃-O-Protecting Group | Forms a new C-C bond by replacing the chlorine atom with an alkyl group (R) from the Gilman reagent. openstax.orglibretexts.org |
| Suzuki-Miyaura Coupling | This compound (OH-protected), R-B(OH)₂, Pd catalyst, Base | R-(CH₂)₂-CH(CH₃)-(CH₂)₃-O-Protecting Group | A versatile method for forming C-C bonds, particularly with aryl or vinyl boronic acids. libretexts.orgfiveable.me |
Intramolecular Cyclization Pathways
The bifunctional nature of this compound makes it a prime candidate for intramolecular cyclization to form heterocyclic compounds, most notably chiral cyclic ethers.
The most probable intramolecular reaction for this compound is the formation of a substituted tetrahydropyran (B127337) ring via an intramolecular Williamson ether synthesis . libretexts.orglumenlearning.comwikipedia.org This reaction occurs when the hydroxyl group, upon deprotonation to form an alkoxide, acts as a nucleophile and attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride ion in an Sₙ2 reaction. wikipedia.org This process would lead to the formation of (S)-3-methyl-tetrahydropyran-methanol.
The reaction is typically promoted by a base, which deprotonates the alcohol to form the more nucleophilic alkoxide. lumenlearning.com The choice of base and solvent can significantly influence the reaction's efficiency. numberanalytics.com
Since the intramolecular cyclization via the Williamson ether synthesis pathway proceeds through an Sₙ2 mechanism, it involves a backside attack on the carbon-chlorine bond. wikipedia.org In the case of this compound, the chiral center is at the 4-position and is not directly involved in the bond-forming process. Therefore, the stereochemistry at the 4-position is expected to be retained during the cyclization, leading to the formation of a chiral tetrahydropyran derivative with the (S) configuration at the corresponding carbon atom.
Investigations of Reaction Kinetics and Thermodynamics
Base Strength and Concentration : A stronger base will lead to a higher concentration of the alkoxide, thus increasing the reaction rate. numberanalytics.com
Solvent : Polar aprotic solvents like DMF or DMSO are known to accelerate Sₙ2 reactions by solvating the cation of the base without strongly solvating the nucleophilic alkoxide, thus enhancing its reactivity. numberanalytics.com
Temperature : Increasing the temperature generally increases the reaction rate. numberanalytics.com
Thermodynamically, the formation of a six-membered ring like a tetrahydropyran is generally favorable. The relative rates of ring formation are influenced by both enthalpic and entropic factors, with five- and six-membered rings typically forming more readily than smaller or larger rings. libretexts.orglumenlearning.com
The following table illustrates the general effect of reaction conditions on the rate of Williamson ether synthesis.
| Factor | Effect on Reaction Rate | Reasoning |
|---|---|---|
| Increasing Base Strength | Increases | Higher concentration of the nucleophilic alkoxide is generated. numberanalytics.com |
| Use of Polar Aprotic Solvent (e.g., DMSO, DMF) | Increases | Enhances the nucleophilicity of the alkoxide by solvating the counter-ion. numberanalytics.com |
| Increasing Temperature | Increases | Provides more kinetic energy for the molecules to overcome the activation energy barrier. numberanalytics.com |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry offers a powerful tool for investigating reaction mechanisms and the structures of transition states, even for reactions that have not been experimentally studied in detail. fossee.innih.gov For the intramolecular cyclization of this compound, computational methods could be employed to:
Model the Transition State : The transition state for the Sₙ2 cyclization would involve the partial formation of the C-O bond and the partial breaking of the C-Cl bond. Computational calculations can determine the geometry and energy of this transition state.
Calculate Activation Energy : By calculating the energy difference between the reactants and the transition state, the activation energy for the cyclization can be estimated. fossee.in This value is crucial for predicting the reaction rate.
Analyze Reaction Pathways : Computational studies can compare the energy profiles of different potential reaction pathways, such as the intramolecular cyclization versus intermolecular reactions, to predict the major product. nih.gov For instance, the favorability of the 6-membered ring formation can be rationalized through the analysis of transition state energies. e3s-conferences.org
Such computational analyses would provide valuable insights into the reactivity of this compound and guide the design of synthetic routes utilizing this chiral building block. e3s-conferences.org
Applications of 4s 6 Chloro 4 Methylhexan 1 Ol As a Chiral Synthon in Complex Organic Synthesis
Utilization in Materials Science for Chiral Polymer Precursors and Advanced Materials
Chirality is an increasingly important design element in materials science, influencing the properties of polymers and advanced materials. Chiral polymers can exhibit unique optical, mechanical, and recognition properties. Chiral diols and other bifunctional monomers are key building blocks for the synthesis of chiral polyesters, polyurethanes, and other polymers.
The structure of (4S)-6-Chloro-4-methylhexan-1-ol , with its defined stereocenter and terminal functional groups, makes it a plausible candidate as a monomer or a precursor to a monomer for the synthesis of chiral polymers. For instance, the alcohol functionality could be used directly in polymerization reactions, while the chloro group could be converted to other functional groups, such as an amine or a carboxylic acid, to create a bifunctional monomer suitable for step-growth polymerization.
However, a comprehensive search of the materials science literature did not reveal any specific instances of This compound being used to create chiral polymer precursors or advanced materials. While the synthesis of chiral polymers from optically active building blocks is a known strategy, the application of this particular C7 synthon has not been described.
The table below summarizes the theoretical potential of this compound in materials science.
| Feature of this compound | Potential Application in Materials Science |
| Defined Stereochemistry | Could be used to synthesize polymers with chiroptical properties, such as circular dichroism, which are of interest for optical devices and sensors. |
| Bifunctional Nature (after modification) | Conversion of the chloro group to a second reactive group (e.g., -OH, -NH2, -COOH) would yield a chiral A-B type monomer for the synthesis of various chiral polymers like polyesters or polyamides. |
| Aliphatic Chain | The flexible hexyl chain could influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility. |
Note: The applications listed in this table are speculative and based on the principles of polymer chemistry. There is no direct evidence in the reviewed literature for the use of this compound in these applications.
Advanced Analytical Methodologies for the Characterization and Enantiomeric Purity Determination of 4s 6 Chloro 4 Methylhexan 1 Ol
Spectroscopic Methods for Stereochemical Assignment and Purity Assessment
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. researchgate.net This technique is particularly useful for molecules that may lack a UV chromophore but possess distinct vibrational bands, such as (4S)-6-Chloro-4-methylhexan-1-ol.
The VCD spectrum of a chiral molecule provides a unique fingerprint that is highly sensitive to its three-dimensional structure, including its specific enantiomeric form. researchgate.net For this compound, the VCD signals would arise from the chiral center at the C4 position. The experimental VCD spectrum is typically compared with a theoretically calculated spectrum of a known configuration (e.g., the 'S' configuration) to make an unambiguous assignment. researchgate.net Key vibrational modes, such as C-H stretching and bending, C-O stretching of the alcohol, and C-Cl stretching, would be expected to show VCD couplets (pairs of positive and negative bands) or monosignate bands that are characteristic of the (4S) stereoisomer.
Furthermore, Fourier Transform VCD (FT-VCD) can be employed for the real-time monitoring of changes in enantiomeric excess (% EE) during a chemical reaction. nih.gov This is achieved by tracking the intensity of specific VCD bands over time, which can be correlated to the concentration of each enantiomer. nih.gov For the synthesis of this compound, this would allow for in-situ optimization of reaction conditions to maximize stereoselectivity. The accuracy for determining % EE can be around 1-2% for sampling periods of 10-20 minutes. nih.gov
Table 1: Representative VCD Spectral Regions for Analysis of this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected VCD Signal | Significance |
| O-H Stretch | 3200-3600 | Weak to Medium | Confirms presence of alcohol functional group. |
| C-H Stretch | 2850-3000 | Strong | Sensitive to the chiral environment around the C4 methyl group. |
| C-H Bend | 1350-1470 | Medium | Provides conformational information of the alkyl chain. |
| C-O Stretch | 1000-1260 | Strong | A key band for configurational assignment. |
| C-Cl Stretch | 600-800 | Medium | Influenced by the molecule's overall conformation and chirality. |
Mass Spectrometry Techniques for Structural Elucidation within Complex Mixtures
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for identifying and structurally elucidating compounds within complex mixtures, such as the crude product of a chemical synthesis. restek.com In the context of synthesizing this compound, for instance via a Grignard reaction, GC-MS would be used to separate the target compound from starting materials, solvents, and potential byproducts. mt.comresearchgate.net
The electron ionization (EI) mass spectrum of this compound would exhibit a characteristic fragmentation pattern. While the molecular ion peak (M⁺) at m/z 150/152 (reflecting the ³⁵Cl and ³⁷Cl isotopes) might be weak or absent, several key fragment ions would allow for its confident identification. These fragments would arise from predictable cleavage pathways, such as the loss of a water molecule (H₂O) from the alcohol, alpha-cleavage adjacent to the oxygen atom, and cleavage resulting in the loss of the chlorine atom or a chloropropyl radical. The presence of the chlorine isotope pattern (an approximate 3:1 ratio for M and M+2 peaks) in chlorine-containing fragments is a definitive diagnostic feature.
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental composition and further confirming the identity of the compound. researchgate.net
Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z (Mass/Charge) | Proposed Fragment Ion | Fragmentation Pathway |
| 132/134 | [M-H₂O]⁺ | Loss of water from the molecular ion. |
| 115 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 83 | [C₆H₁₁]⁺ | Loss of H₂O and Cl. |
| 77 | [C₃H₆Cl]⁺ | Cleavage of the C3-C4 bond. |
| 43 | [C₃H₇]⁺ | Isopropyl cation from chain cleavage. |
| 31 | [CH₂OH]⁺ | Alpha-cleavage at the C1-C2 bond. |
Quantitative Analysis Methods for Reaction Monitoring and Yield Determination
To optimize the synthesis of this compound, it is crucial to monitor the reaction's progress and accurately determine the final product yield. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods for such quantitative analysis. researchgate.net
A typical approach involves using GC with a Flame Ionization Detector (GC-FID). chromforum.org An aliquot of the reaction mixture is taken at regular intervals, quenched, and analyzed. By using an internal standard (a non-reactive compound added in a known concentration to all samples), the concentration of the starting materials and the product can be accurately determined. A calibration curve for this compound would first be generated by plotting the known concentration of pure standards against the detector response.
Table 3: Illustrative Data for Reaction Monitoring of this compound Synthesis by GC
| Reaction Time (minutes) | Precursor Concentration (M) | Product Concentration (M) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 30 | 0.65 | 0.35 | 35 |
| 60 | 0.38 | 0.62 | 62 |
| 90 | 0.15 | 0.85 | 85 |
| 120 | 0.04 | 0.96 | 96 |
| 150 (Completion) | <0.01 | 0.99 | >99 |
Theoretical and Computational Chemistry Studies on 4s 6 Chloro 4 Methylhexan 1 Ol
Conformational Analysis and Energy Minima Calculations
There are no available studies that have performed conformational analysis or energy minima calculations for (4S)-6-Chloro-4-methylhexan-1-ol.
Ab Initio and Density Functional Theory (DFT) Calculations
A search for ab initio or Density Functional Theory (DFT) calculations on this compound yielded no results. Such studies would be invaluable for determining the molecule's most stable three-dimensional structures. By calculating the potential energy surface as a function of dihedral angle rotations, researchers could identify the global and local energy minima, providing insight into the preferred shapes the molecule adopts. This information is foundational for understanding its physical properties and biological activity.
Molecular Dynamics Simulations of Conformations
No publications were found that describe molecular dynamics (MD) simulations of this compound. MD simulations could offer a dynamic picture of the molecule's conformational flexibility in various environments, such as in a vacuum or in different solvents. By simulating the atomic motions over time, one could explore the transitions between different conformational states and understand the influence of the solvent on the molecule's structural preferences.
Electronic Structure and Reactivity Predictions
The electronic structure and reactivity of this compound have not been investigated through computational methods in any published literature.
Frontier Molecular Orbital Theory Applications
There are no studies applying Frontier Molecular Orbital (FMO) theory to this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a standard computational approach to predict a molecule's reactivity. The energy and shape of these orbitals would indicate the most likely sites for nucleophilic and electrophilic attack, respectively, and help in understanding its chemical behavior in reactions.
Electrostatic Potential Surface Analysis
No electrostatic potential (ESP) surface analyses for this compound have been published. An ESP map would visually represent the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are key to understanding how the molecule might interact with biological targets or other molecules.
Prediction and Interpretation of Spectroscopic Properties
There is a lack of computationally predicted spectroscopic data for this compound.
Computational methods are frequently used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Circular Dichroism (CD) spectra. For a chiral molecule such as this compound, these predictions would be particularly useful. Comparing calculated NMR shifts with experimental data can aid in structure verification and assignment. Furthermore, predicting the CD spectrum is essential for confirming the absolute configuration of the stereocenter, a critical aspect of its chemical identity. The absence of such computational studies means that these powerful tools for structural elucidation have not been applied to this molecule.
Modeling of Chiral Recognition and Intermolecular Interactions, Including Halogen Bonding
The enantioselective recognition of chiral molecules is fundamental in various chemical and biological processes. For this compound, computational modeling can elucidate the subtle energetic and structural differences that govern its interaction with other chiral entities, such as chiral stationary phases in chromatography or enzyme active sites.
Modeling of Chiral Recognition:
The primary mechanism for chiral recognition involves the formation of transient diastereomeric complexes between the analyte, in this case, this compound, and a chiral selector. Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable for exploring the three-dimensional structures and stabilities of these complexes.
In a typical modeling study, the (4S) and (4R) enantiomers of 6-Chloro-4-methylhexan-1-ol would be docked into the binding site of a known chiral selector. The resulting complexes would be scored based on their binding energies, providing a theoretical prediction of which enantiomer binds more strongly. Subsequent MD simulations would then be used to assess the dynamic stability of these complexes over time, offering insights into the flexibility of the interactions and the role of solvent molecules.
Intermolecular Interactions and Halogen Bonding:
The intermolecular interactions responsible for chiral discrimination are multifaceted, including hydrogen bonding, van der Waals forces, and, significantly in this case, halogen bonding. The chlorine atom in this compound can act as a halogen bond donor. A halogen bond is a noncovalent interaction where a region of positive electrostatic potential on the halogen atom (the σ-hole) interacts with a nucleophilic region on another molecule.
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to accurately characterize these interactions. By calculating the molecular electrostatic potential surface of this compound, the location and magnitude of the σ-hole on the chlorine atom can be determined. Further QM calculations on the diastereomeric complexes would quantify the energy of the halogen bonds and other key intermolecular interactions.
Hypothetical Interaction Energy Data:
The following table illustrates the type of data that would be generated from a computational study comparing the interactions of the (4S) and (4R) enantiomers with a hypothetical chiral selector.
| Interaction Type | (4S)-Enantiomer Complex | (4R)-Enantiomer Complex |
| Binding Energy (kcal/mol) | -8.5 | -7.2 |
| Hydrogen Bond Distance (Å) | 2.1 | 2.5 |
| Halogen Bond Distance (Å) | 3.0 | 3.4 |
| van der Waals Energy (kcal/mol) | -4.2 | -3.8 |
This table is a hypothetical representation of results from a molecular modeling study.
In Silico Design and Optimization of Novel Synthetic Pathways
Computational chemistry offers powerful tools for the in silico design and optimization of synthetic routes to target molecules like this compound. This approach can save significant time and resources by predicting the feasibility, efficiency, and stereoselectivity of potential synthetic steps before they are attempted in the laboratory.
Retrosynthetic Analysis and Pathway Prediction:
The process begins with computational retrosynthetic analysis, where software tools identify potential disconnections in the target molecule to suggest simpler, commercially available starting materials. For this compound, a likely retrosynthetic disconnection would be at the C-C bond formed during the introduction of the methyl group or at the C-Cl bond.
Once potential synthetic pathways are proposed, reaction prediction software can be used to evaluate the likelihood of success for each step. These programs often use databases of known reactions and machine learning algorithms to predict the products of a given set of reactants and conditions.
Quantum Chemical Evaluation of Reaction Mechanisms:
For the most promising synthetic steps, quantum chemical calculations can be performed to gain a deeper understanding of the reaction mechanism. By calculating the energies of reactants, transition states, and products, a detailed energy profile for the reaction can be constructed. This allows for the prediction of reaction rates and the identification of potential side reactions.
In the synthesis of a chiral molecule like this compound, controlling the stereochemistry is paramount. QM calculations can be used to model the transition states of reactions involving chiral catalysts or auxiliaries, predicting the enantiomeric excess that can be expected. This information is crucial for optimizing reaction conditions to favor the formation of the desired (4S) enantiomer.
Hypothetical Comparison of Synthetic Routes:
The following table provides a hypothetical comparison of two in silico designed synthetic routes to this compound, highlighting the types of predictive data that can be generated.
| Parameter | Route A: Asymmetric Grignard Addition | Route B: Enzymatic Desymmetrization |
| Number of Steps | 4 | 3 |
| Predicted Overall Yield (%) | 35 | 50 |
| Predicted Enantiomeric Excess (%) | 92 | >99 |
| Key Computational Method | DFT modeling of catalyst-substrate complex | Molecular docking with lipase (B570770) variants |
This table is a hypothetical representation of results from an in silico synthetic pathway design study.
Environmental Degradation and Fate Studies of Chiral Haloalcohols Excluding Ecotoxicology
Photolytic Degradation Pathways
Photolytic degradation, the breakdown of compounds by light, is a potential environmental fate for many organic pollutants. taylorfrancis.com For haloalcohols in aquatic environments, this can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by other light-absorbing substances in the water, such as dissolved organic matter (DOM). nih.gov
Direct photolysis of chloroalkanes typically involves the cleavage of the carbon-chlorine (C-Cl) bond, which is the most likely chromophore in (4S)-6-Chloro-4-methylhexan-1-ol to absorb environmentally relevant UV radiation. This homolytic cleavage would generate a carbon-centered radical and a chlorine radical. The resulting alkyl radical can then undergo a variety of reactions, including reaction with oxygen to form peroxy radicals, which can lead to a cascade of oxidation reactions and the formation of smaller, more oxygenated products such as aldehydes, ketones, and carboxylic acids.
Indirect photolysis in natural waters is often more significant. nih.gov DOM can act as a photosensitizer, absorbing sunlight and transferring the energy to the haloalcohol, leading to its degradation. nih.gov Additionally, illuminated DOM can produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are highly reactive and can oxidize a wide range of organic compounds. nih.gov The reaction of this compound with hydroxyl radicals would likely involve hydrogen abstraction from one of the C-H bonds, initiating a series of oxidative reactions. Given that hydrophobic pollutants can partition into the hydrophobic cores of DOM, where the concentration of ROS can be significantly higher than in the bulk water, this can enhance the rate of photodegradation. nih.gov
While specific photolytic half-lives for this compound are not documented, studies on other chloro- and bromo-acetic acids have shown that photocatalytic degradation in the presence of a catalyst like titanium dioxide can be an effective degradation pathway, with half-lives ranging from days to weeks. nih.gov
Table 1: Representative Photocatalytic Degradation Half-lives of Haloacetic Acids
| Compound | Half-life (days) |
| Trichloroacetic acid | 6 |
| Dichloroacetic acid | 10 |
| Monochloroacetic acid | 42 |
| Tribromoacetic acid | 8 |
| Dibromoacetic acid | 14 |
| Monobromoacetic acid | 83 |
This table presents data for haloacetic acids to illustrate the concept of photocatalytic degradation and is not specific to this compound. nih.gov
Chemical Hydrolysis Mechanisms in Abiotic Environmental Compartments
Chemical hydrolysis is a key abiotic degradation pathway for haloalkanes in aqueous environments. algoreducation.comstudysmarter.co.uk This reaction involves the nucleophilic substitution of the chlorine atom by a water molecule or a hydroxide (B78521) ion, leading to the formation of an alcohol and a halide ion. algoreducation.comsavemyexams.com For this compound, this would result in the formation of (4S)-4-methylhexane-1,6-diol and a chloride ion.
The rate of hydrolysis is influenced by several factors, including the structure of the haloalkane, temperature, and pH. algoreducation.com As a secondary chloroalkane, this compound can undergo hydrolysis via both SN1 and SN2 mechanisms. The SN2 pathway involves a direct attack by the nucleophile on the carbon atom bonded to the chlorine, while the SN1 mechanism proceeds through the formation of a carbocation intermediate. The prevailing mechanism will depend on the specific conditions.
The strength of the carbon-halogen bond is a critical factor determining the rate of hydrolysis. savemyexams.com Generally, the reactivity of haloalkanes increases from fluoro- to iodoalkanes (C-F < C-Cl < C-br < c-i). savemyexams.com Therefore, chloroalkanes are generally less reactive than their bromo- and iodo- counterparts but more reactive than fluoroalkanes. savemyexams.com The reaction is typically slow at neutral pH and ambient temperatures but can be accelerated by warmer temperatures and alkaline conditions, where the more nucleophilic hydroxide ion is more abundant. savemyexams.com
Biotransformation Pathways and Enantioselective Biodegradation
Biotransformation by microorganisms is a crucial process in the environmental degradation of many organic pollutants, including chiral haloalcohols. chimia.chresearchgate.net Microorganisms possess a diverse array of enzymes that can catalyze the breakdown of these compounds. For this compound, several biotransformation pathways are plausible.
One likely initial step is the dehalogenation of the molecule. This can be catalyzed by enzymes known as dehalogenases. Halohydrin dehalogenases, for example, can catalyze the removal of a halogen and a vicinal hydroxyl group to form an epoxide, or they can work in the reverse direction, opening an epoxide ring with a halide ion. nih.gov In the case of this compound, a hydrolytic dehalogenase could replace the chlorine atom with a hydroxyl group, yielding (4S)-4-methylhexane-1,6-diol.
Another potential pathway is the oxidation of the primary alcohol group to an aldehyde and then to a carboxylic acid, catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases, respectively. This would lead to the formation of (4S)-6-chloro-4-methylhexanoic acid. This acid could then be further metabolized, potentially through pathways like beta-oxidation.
A key aspect of the biotransformation of chiral compounds is enantioselectivity. nih.govnih.gov Microorganisms often preferentially metabolize one enantiomer over the other, leading to an enrichment of the less-degraded enantiomer in the environment. chimia.chresearchgate.netnih.gov This is because the enzymes responsible for the degradation are themselves chiral and can exhibit a high degree of stereospecificity. nih.gov For example, studies on the biodegradation of the chiral herbicide mecoprop (B166265) have shown that the (S)-enantiomer is preferentially degraded, leading to a relative enrichment of the (R)-enantiomer in the environment. researchgate.net Similarly, the biodegradation of the pyrethroid insecticide lambda-cyhalothrin (B1674341) has been shown to be enantioselective, with the more insecticidally active stereoisomer being preferentially biodegraded. nih.gov
Therefore, it is highly probable that the biodegradation of a racemic mixture containing this compound would be enantioselective, resulting in a shift in the enantiomeric ratio in the environment over time. The specific enantiomer that is preferentially degraded would depend on the microbial communities present and the specific enzymes they produce.
Table 2: Examples of Enantioselective Biodegradation of Chiral Pollutants
| Compound | Enriched Enantiomer in Environment |
| Mecoprop | (R)-mecoprop |
| Lambda-cyhalothrin | Less active enantiomers |
This table provides examples of enantioselective biodegradation for other chiral pollutants to illustrate the concept and does not represent specific data for this compound. researchgate.netnih.gov
Persistence and Distribution Mechanisms in Various Environmental Matrices
The persistence and distribution of this compound in the environment will be governed by a combination of its physicochemical properties and the degradation processes discussed above. Halogenated organic compounds, as a class, can be persistent in the environment, with some having half-lives of decades or even centuries. nih.gov
The distribution of the compound between different environmental compartments (air, water, soil, sediment) will be influenced by its volatility, water solubility, and its tendency to sorb to organic matter. The presence of both a polar alcohol group and a less polar alkyl halide portion gives the molecule moderate water solubility and a potential to partition to soil and sediment organic carbon. The octanol-water partition coefficient (Kow) is a key parameter for predicting this partitioning behavior. While a specific Kow for this compound is not available, its structure suggests a moderate value.
In the atmosphere, the compound could be subject to long-range transport. In aquatic systems, it will be subject to hydrolysis and biodegradation. In soil and sediment, sorption to organic matter can reduce its bioavailability for degradation and transport. The persistence of this compound will ultimately depend on the rates of photolysis, hydrolysis, and biodegradation. If these processes are slow, the compound could persist in the environment and potentially bioaccumulate in organisms. The enantioselective nature of its biodegradation could lead to the accumulation of one enantiomer, which may have different toxicological properties than the other. nih.gov
Future Research Directions and Emerging Opportunities for 4s 6 Chloro 4 Methylhexan 1 Ol
Development of Novel and Highly Sustainable Synthetic Routes
The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. wjpmr.com Future research into (4S)-6-Chloro-4-methylhexan-1-ol should prioritize the development of environmentally benign synthetic methodologies.
One promising direction is the application of biocatalysis. bohrium.com The use of whole-cell systems or isolated enzymes, such as alcohol dehydrogenases, could enable the asymmetric reduction of a corresponding chloroketone precursor to furnish the desired (S)-enantiomer with high enantioselectivity. nih.govresearchgate.net Biocatalytic approaches often proceed under mild reaction conditions in aqueous media, thereby reducing the reliance on hazardous reagents and organic solvents. bohrium.commagtech.com.cn The discovery and engineering of novel enzymes could further enhance the efficiency and substrate scope of such transformations. researchgate.netmdpi.com
Another avenue for sustainable synthesis involves the use of starting materials derived from renewable feedstocks. Investigating synthetic pathways that begin with bio-based platform chemicals could significantly improve the green credentials of this compound production.
A comparative data table for potential sustainable synthetic strategies is presented below.
| Synthetic Strategy | Potential Precursor | Key Advantages | Research Focus |
| Biocatalytic Asymmetric Reduction | 6-Chloro-4-methylhexan-2-one | High enantioselectivity, mild conditions, aqueous media. nih.gov | Screening for and engineering of specific ketoreductases. researchgate.net |
| Chemoenzymatic Synthesis | Renewable feedstock-derived intermediate | Combination of chemical and enzymatic steps for efficiency. | Integration of biocatalytic steps into multi-step syntheses. |
| Catalytic Asymmetric Hydrogenation | Unsaturated chloro-alcohol | High atom economy, potential for high turnover numbers. | Development of novel chiral metal catalysts. |
Exploration of New Catalytic Applications in Asymmetric Synthesis
The inherent chirality of this compound makes it an attractive scaffold for the development of new chiral ligands for asymmetric catalysis. mdpi.comecampus.comelsevierpure.com The two distinct functional groups—the primary alcohol and the terminal chloride—offer anchor points for modification and incorporation into larger ligand frameworks.
Future research could focus on transforming the alcohol and chloride moieties into coordinating groups. For instance, the alcohol could be converted into a phosphite, an ether, or an ester, while the chloride could be displaced by a variety of nucleophiles, including phosphines or nitrogen-based heterocycles. This would lead to a new class of P,O- or N,O-type chiral ligands. The stereocenter at the C4 position would be crucial for inducing asymmetry in metal-catalyzed reactions. acs.org
The potential applications of such novel ligands could span a wide range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations. chiralpedia.com The modular nature of the synthesis would allow for the fine-tuning of the ligand's steric and electronic properties to optimize stereoselectivity for specific reactions. The development of multifunctional chiral ligands from readily available building blocks like this compound is a promising area of investigation. nih.govchemrxiv.org
| Ligand Type | Potential Synthesis from this compound | Potential Catalytic Application |
| Chiral P,O-Ligands | O-functionalization and nucleophilic substitution with a phosphine. | Asymmetric hydrogenation, cross-coupling. |
| Chiral N,O-Ligands | Derivatization of the alcohol and displacement of chloride with a nitrogen nucleophile. | Asymmetric transfer hydrogenation. mdpi.comacs.org |
| Chiral Diol Derivatives | Conversion of the chloro-group to a second hydroxyl group. | Lewis acid catalysis. mdpi.com |
Integration into Advanced Functional Materials Science
The unique combination of chirality and functional groups in this compound suggests its potential as a building block for advanced functional materials. A particularly interesting area of exploration is in the field of liquid crystals. wikipedia.org Chiral molecules are known to induce helical twisting in nematic liquid crystal phases, leading to the formation of cholesteric phases with unique optical properties. researchgate.netmdpi.com
By incorporating this compound or its derivatives as chiral dopants, it may be possible to tune the pitch of the helical superstructure and thus the color of the reflected light. researchgate.net The presence of the reactive chloride and alcohol functionalities also opens up the possibility of covalently incorporating this chiral motif into polymeric liquid crystal systems. soton.ac.uk Such materials could find applications in displays, sensors, and smart windows.
Further research could involve the synthesis of derivatives of this compound with mesogenic (liquid crystal-forming) groups to create novel chiral liquid crystals with tailored properties. The relationship between the molecular structure of the chiral unit and the macroscopic properties of the resulting liquid crystalline phase would be a key area of investigation. nih.gov
Advanced Spectroscopic and Computational Approaches for Deeper Understanding
A thorough understanding of the conformational landscape and chiroptical properties of this compound is essential for its rational application. Advanced spectroscopic techniques, particularly Vibrational Circular Dichroism (VCD), could provide detailed insights into its three-dimensional structure in solution. nih.govbruker.comwikipedia.orgnumberanalytics.com VCD spectroscopy is highly sensitive to the stereochemistry and conformation of chiral molecules. mdpi.com
In conjunction with experimental studies, high-level computational methods, such as Density Functional Theory (DFT), can be employed to model the conformational space of this flexible molecule. rsc.orgresearchgate.netrsc.orgarxiv.org By calculating the theoretical VCD and Electronic Circular Dichroism (ECD) spectra for different conformers and comparing them with experimental data, a definitive assignment of the absolute configuration and a detailed picture of the predominant solution-state conformations can be achieved. acs.org Such studies would provide fundamental data on the intramolecular interactions that govern the molecule's shape and reactivity.
| Technique | Information Gained | Research Objective |
| Vibrational Circular Dichroism (VCD) | Conformational analysis and absolute configuration in solution. nih.govmdpi.com | To experimentally determine the preferred 3D structure. |
| Density Functional Theory (DFT) | Calculation of stable conformers, relative energies, and theoretical spectra. arxiv.orgacs.org | To build a comprehensive model of the molecule's conformational landscape. |
| Advanced NMR Spectroscopy | Through-space and through-bond correlations. | To elucidate connectivity and spatial relationships between atoms. |
Potential for Derivatization into Unexplored Chemical Scaffolds and Methodologies
The bifunctional nature of this compound makes it an ideal starting point for the synthesis of novel and potentially bioactive chemical scaffolds. The primary alcohol and the alkyl chloride can be selectively or sequentially functionalized to generate a wide array of derivatives. nih.govresearchgate.netlibretexts.orgddtjournal.com
One exciting prospect is the use of this compound in tandem or cascade reactions to construct complex molecular architectures in a single step. rsc.orgrsc.orgacs.org For example, an intramolecular etherification could lead to the formation of a chiral substituted tetrahydrofuran. Alternatively, reaction with a bifunctional reagent could initiate a cascade of reactions to form novel heterocyclic systems. nih.govnih.govosi.lvresearchgate.netrsc.org The term "bifunctional enzyme" refers to a single polypeptide chain with two distinct catalytic activities. youtube.com This concept can be extended to small molecules where two reactive sites can participate in sequential or concerted transformations. nih.gov
The derivatization of this compound could lead to libraries of new compounds for screening in drug discovery or materials science. The introduction of different functionalities at the alcohol and chloride positions would allow for a systematic exploration of structure-activity or structure-property relationships.
| Derivatization Strategy | Resulting Scaffold | Potential Application Area |
| Intramolecular Cyclization | Chiral substituted tetrahydrofurans or oxetanes. | Novel solvents, ligands, or bioactive molecules. |
| Reaction with Dinucleophiles | Macrocycles or larger heterocyclic systems. | Host-guest chemistry, ionophores. |
| Sequential Functionalization | Diverse library of chiral molecules with varied end groups. | Drug discovery, materials science. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
